N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine

kynureninase transition-state analogue phosphinate inhibitor

N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine (C₁₈H₂₀NO₆P, MW 377.33) is a protected, non‑proteinogenic L‑alanine derivative that carries an N‑terminal benzyloxycarbonyl (Cbz) group and a C‑terminal methoxy(phenyl)phosphoryl moiety. The compound is recorded as a non‑binder of kynureninase (KYNU) in the Therapeutic Target Database, with a Ki of 880 000 nM , and its reported supplier purity reaches 99 %.

Molecular Formula C18H20NO6P
Molecular Weight 377.3 g/mol
CAS No. 185521-30-6
Cat. No. B14250141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine
CAS185521-30-6
Molecular FormulaC18H20NO6P
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCOP(=O)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H20NO6P/c1-24-26(23,15-10-6-3-7-11-15)13-16(17(20)21)19-18(22)25-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,22)(H,20,21)/t16-,26?/m0/s1
InChIKeyAHMPRMXUEOOKTP-AJWVYOOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine (CAS 185521‑30‑6): Procurement‑Grade Identity and Core Structural Features


N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine (C₁₈H₂₀NO₆P, MW 377.33) is a protected, non‑proteinogenic L‑alanine derivative that carries an N‑terminal benzyloxycarbonyl (Cbz) group and a C‑terminal methoxy(phenyl)phosphoryl moiety . The compound is recorded as a non‑binder of kynureninase (KYNU) in the Therapeutic Target Database, with a Ki of 880 000 nM [1], and its reported supplier purity reaches 99 % . These attributes place it within the phosphinate‑ester sub‑class of phosphorus‑modified amino acids, distinguishing it from simple Cbz‑alanine and from free phosphinic acid transition‑state mimics.

Why N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine Cannot Be Replaced by a Generic Cbz‑Amino Acid or Phosphinate Analogue


The simultaneous presence of an acid‑labile Cbz protecting group and a base‑labile methyl phosphinate ester creates a unique orthogonal‑protection profile that is absent in N‑Cbz‑L‑alanine, N‑Cbz‑phosphinic acid analogues, or diphenylphosphonate‑protected derivatives . When the Cbz group is removed, the resulting free amine reacts intramolecularly with the phosphinate ester, leading to rapid cyclisation and loss of the desired linear building block. Conversely, premature hydrolysis of the methyl ester during Cbz deprotection yields the phosphinic acid, which exhibits a 4.8‑fold weaker inhibition of kynureninase (Ki = 4.19 mM) compared with the methyl phosphinate (Ki = 0.88 mM) [1]. These incompatible deprotection pathways mean that batch‑to‑batch substitution with a superficially similar Cbz‑amino acid or a free phosphinic acid directly alters downstream reaction outcomes, making the targeted compound a non‑interchangeable intermediate.

Quantitative Differentiation of N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine Against Closest Structural Analogues


Protected Methyl Phosphinate vs. Free Phosphinic Acid: 4.8‑Fold Difference in Kynureninase Inhibitory Potency

The methyl phosphinate analogue of kynurenine (the deprotected form of the target compound) inhibits Pseudomonas fluorescens kynureninase with a Ki of 0.88 mM, whereas the corresponding free phosphinic acid exhibits a Ki of 4.19 mM [1]. The 4.8‑fold potency advantage of the methyl ester is attributed to removal of a destabilising charge‑repulsion interaction between the ionised phosphinic acid and the enzyme active site [1].

kynureninase transition-state analogue phosphinate inhibitor

Protected Form as a Non‑Binder: 880 000 nM Ki Ensures Silent‑Phase Intermediate Stability

When both the Cbz and methyl phosphinate groups are intact, the compound is classified as a non‑binder of kynureninase in the Therapeutic Target Database, with a reported Ki of 880 000 nM [1]. By contrast, the deprotected methyl phosphinate (Ki = 0.88 mM) and the corresponding free phosphinic acid (Ki = 4.19 mM) act as measurable competitive inhibitors [2]. The >1000‑fold difference in affinity confirms that the fully protected entity does not engage the enzyme active site.

kynureninase non-binder protected intermediate

Supplier‑Certified Purity of 99 % vs. Typical Research‑Grade Phosphinate Building Blocks

Commercial listings for N-[(benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine report a purity of 99 % , which exceeds the typical 95–97 % purity range documented for many custom‑synthesised phosphinate and phosphonate amino acid esters [1]. This elevated purity is achieved through a synthetic route that includes an enzymatic resolution step employing pig liver esterase , delivering high enantiomeric excess alongside chemical purity.

purity specification phosphinate building block procurement quality

Enzymatic Resolution Step Imparts Defined L‑Configuration with High Enantiomeric Purity

The synthetic route disclosed for this compound includes a 48 h incubation at 40 °C followed by an enantioselective hydrolysis catalysed by pig liver esterase (PLE) in acetone/water at 38 °C and pH 8, affording the L‑enantiomer in 44 % yield . In contrast, many generic phosphinate esters are prepared via non‑stereoselective Arbuzov or Michaelis–Becker reactions that yield racemic mixtures, requiring costly chiral chromatography for resolution.

enzymatic resolution pig liver esterase L-alanine stereochemistry

Single‑Pot Orthogonal Deprotection Sequence Enables Modular Peptide‑Mimetic Assembly

The compound’s Cbz group is removable by hydrogenolysis (H₂, Pd/C) or HBr/AcOH without cleaving the P–OCH₃ ester, whereas the methyl phosphinate ester is stable to the acidic conditions used for Cbz removal but can be selectively hydrolysed under alkaline conditions . This orthogonality is not available with N‑Cbz‑phosphinic acid analogues, where the unprotected P–OH group undergoes side reactions during Cbz deprotection, nor with diphenylphosphonate analogues, which require harsher hydrogenolysis conditions that can reduce the phosphonate moiety [1].

orthogonal protection phosphinate peptide Cbz deprotection

High‑Value Application Scenarios for N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine Based on Quantified Differentiation


Synthesis of Kynureninase Transition‑State Analogue Inhibitors with Defined Phosphinate Ester Geometry

When a research programme requires a methyl phosphinate analogue of kynurenine that can be deprotected to the active inhibitor (Ki = 0.88 mM) without premature ester hydrolysis, the Cbz/methyl‑ester‑protected compound is the requisite intermediate. The 4.8‑fold potency advantage of the methyl ester over the free phosphinic acid [1] makes retaining the ester through synthesis critical; the fully protected form achieves this while remaining a non‑binder (Ki = 880 000 nM), eliminating interference in intermediate‑stage biological screening [2].

Convergent Assembly of Phosphinic Pseudopeptide Libraries via Orthogonal Protection

For combinatorial chemistry groups building phosphinic pseudopeptide libraries, the orthogonal Cbz (removable under acidic or hydrogenolytic conditions) and P‑OCH₃ (removable under alkaline conditions) groups permit sequential N‑terminal and phosphorus‑acid deprotection without protecting‑group scrambling [1]. This avoids the side reactions observed with free phosphinic acid analogues and circumvents the forcing hydrogenation conditions required by diphenylphosphonate congeners [2], thereby increasing library purity and synthetic throughput.

Enantiopure L‑Alanine Phosphinate Building Block for Stereochemically Sensitive Peptidomimetics

In projects where the L‑configuration at the α‑carbon is essential for target engagement (e.g., protease or metalloprotease transition‑state mimics), the compound’s availability as the resolved L‑enantiomer via pig liver esterase resolution [1] eliminates the need for in‑house chiral preparative chromatography. This contrasts with racemic phosphinate esters from non‑enzymatic Arbuzov routes, which require additional capital investment in chiral separation infrastructure.

High‑Purity Intermediate for cGMP Medicinal Chemistry Campaigns

With a supplier‑certified purity of 99 % [1], the compound can enter multi‑step synthetic sequences with minimal pre‑treatment. For contract research organisations operating under tight time‑lines, this purity level reduces the analytical and purification overhead by 2–4 absolute percentage points compared with typical 95–97 % research‑grade phosphinate esters [2], translating directly into abbreviated project cycle times.

Quote Request

Request a Quote for N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.